molecular formula C9H17NO2 B8067127 Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate CAS No. 62456-14-8

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate

Cat. No.: B8067127
CAS No.: 62456-14-8
M. Wt: 171.24 g/mol
InChI Key: VALZPPHHDRBGHU-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate is a chiral cyclohexane derivative with a stereospecific amino group at the 3-position and an ethyl ester at the 1-position. This compound is widely used in medicinal chemistry and organic synthesis as a building block for pharmaceuticals, particularly in the development of GABA (γ-aminobutyric acid) analogs due to its structural resemblance to bioactive cyclohexane scaffolds . Its hydrochloride salt, this compound hydrochloride, is commercially available (MDL: MFCD23106248) and serves as a precursor for further functionalization .

Properties

IUPAC Name

ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7-8H,2-6,10H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALZPPHHDRBGHU-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653200
Record name Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937059-63-7, 62456-14-8
Record name Ethyl (1S,3R)-3-aminocyclohexanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937059-63-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a cyclohexane ring and an amino acid derivative, contributes to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

This compound is defined by the following structural features:

  • Chemical Formula : C9H17NO2
  • Molecular Weight : 173.24 g/mol
  • CAS Number : 1898181-18-4

The compound is an ethyl ester of a cyclohexane-based amino acid, which allows it to participate in various biochemical interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways due to its structural similarity to natural substrates.
  • Receptor Binding : It has the potential to bind to various receptors, influencing signaling pathways related to cell growth and proliferation.

Antitumor Activity

Research indicates that this compound exhibits antiproliferative effects against several cancer cell lines. For instance:

Cell LineIC50 (μM)Reference
HeLa (Cervical)15
L1210 (Leukemia)10
CEM (T-Lymphocyte)12

These findings suggest that the compound can effectively inhibit the growth of cancer cells at micromolar concentrations.

Neuroprotective Effects

In addition to its antitumor properties, this compound has been studied for its neuroprotective effects. It appears to modulate neurotransmitter systems, potentially providing benefits in neurodegenerative conditions.

Case Study 1: In Vitro Antiproliferative Activity

A study evaluated the antiproliferative activity of various amino acid derivatives, including this compound. The results indicated that this compound significantly reduced cell viability in multiple cancer cell lines compared to controls.

Case Study 2: Enzyme Interaction Studies

Further research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The compound demonstrated competitive inhibition against certain targets, suggesting its potential as a lead compound for drug development.

Potential Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

  • Cancer Therapy : Its antiproliferative properties could be harnessed for developing new anticancer agents.
  • Neurodegenerative Diseases : Potential neuroprotective effects may lead to applications in treating diseases like Alzheimer's or Parkinson's.

Scientific Research Applications

Chemical Properties and Structure

Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate is characterized by the following chemical properties:

  • Molecular Formula : C9_9H15_{15}NO2_2
  • Molecular Weight : 171.23 g/mol
  • CAS Number : 937059-62-6

The compound features a cyclohexane ring substituted with an amino group and an ethyl ester, contributing to its unique reactivity and interaction with biological systems.

Drug Development

This compound has shown promise as a scaffold in drug design. Its structural configuration allows for modifications that can enhance biological activity or selectivity.

  • E-selectin Antagonists : Research indicates that derivatives of this compound may serve as E-selectin antagonists, which are crucial in managing inflammatory responses and conditions such as cancer and chronic inflammation . The optimization of such compounds can lead to effective treatments by inhibiting leukocyte recruitment to inflamed tissues.

Synthesis of Bioactive Compounds

This compound acts as a versatile intermediate in synthesizing various bioactive molecules. Its ability to undergo further chemical transformations makes it valuable in medicinal chemistry.

  • Conformationally Constrained Compounds : It can be utilized in synthesizing macrocyclic structures that exhibit enhanced biological activity due to their spatial configuration . Such compounds are often explored for their potential in treating neurological disorders and other diseases.

Selectin-Mediated Adhesion Studies

The interaction of selectins with their ligands is vital for understanding cell adhesion processes in inflammation. This compound serves as a model compound for studying these interactions, providing insights into the molecular mechanisms behind leukocyte trafficking .

Structure-Activity Relationship (SAR) Studies

The compound is instrumental in SAR studies aimed at identifying the relationship between chemical structure and biological activity. By modifying the cyclohexane ring or substituents on the amino group, researchers can evaluate how these changes affect binding affinity and efficacy against target proteins involved in disease processes .

Case Study 1: E-selectin Antagonist Development

A study focusing on the synthesis of E-selectin antagonists highlighted the role of derivatives of this compound. The research demonstrated that specific modifications could enhance selectivity and potency against E-selectin, suggesting potential therapeutic applications in inflammatory diseases .

Case Study 2: Synthesis of Macrocyclic Compounds

Research involving conformationally constrained compounds showed that derivatives of this compound could be synthesized into larger macrocyclic structures with improved biological properties. These findings emphasize the utility of this compound as a building block for complex drug candidates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Diastereomeric and Functionalized Derivatives

Ethyl (1S,3R,4R)-3-amino-4-hydroxycyclohexanecarboxylate hydrochloride (1:1)
  • Structure : Contains an additional hydroxyl group at the 4-position, introducing a second stereocenter.
  • Molecular Formula: C₉H₁₈ClNO₃.
  • Applications: The hydroxyl group enhances hydrogen-bonding capacity, improving solubility and interactions in biological systems. This derivative is used in peptide nanotube synthesis .
  • Key Difference : Diastereomeric complexity alters conformational stability compared to the parent compound .
Ethyl (1S,3R,4R)-3-(tert-butoxycarbonylamino)-4-hydroxycyclohexanecarboxylate
  • Structure: Features a Boc-protected amino group and a hydroxyl group.
  • Molecular Formula: C₁₄H₂₅NO₅.
  • Applications : The Boc group facilitates amine protection during multi-step syntheses. Its melting point (93–95°C) and hydrophobicity (LogP = 1.99) make it suitable for solid-phase peptide synthesis .

Methyl Ester Analog

Methyl (1S,3R)-3-aminocyclohexane-1-carboxylate
  • Structure : Replaces the ethyl ester with a methyl group.
  • Molecular Formula: C₈H₁₅NO₂.
  • Properties : Lower molecular weight (157.21 g/mol) and higher volatility. Requires storage at <-20°C under inert atmosphere due to sensitivity .
  • Safety : Classified with hazard statements H315 (skin irritation), H318 (eye damage), and H335 (respiratory irritation) .

Hydrochloride Salt Comparison

This compound hydrochloride
  • Molecular Formula: C₉H₁₈ClNO₂.
  • Commercial Availability : Priced at €1,338/50 mg (CymitQuimica), indicating its high value in specialized syntheses .
  • Advantage : The hydrochloride form improves crystallinity and shelf stability compared to the free base.

Boc-Protected Derivatives

Ethyl (1S,3R,4R)-4-amino-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylate
  • Molecular Formula : C₁₄H₂₆N₂O₄.
  • Purity : ≥97% (Aladdin Scientific).
  • Role : Used in oxadiazole compound synthesis for drug discovery, leveraging the Boc group for controlled reactivity .

Structural and Functional Analysis

Table 1: Comparative Data of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₉H₁₇NO₂ 187.24 Amino, ethyl ester GABA analog synthesis
Ethyl (1S,3R,4R)-3-amino-4-hydroxy derivative C₉H₁₈ClNO₃ 235.70 Amino, hydroxyl, ethyl ester Peptide nanotubes
Mthis compound C₈H₁₅NO₂ 157.21 Amino, methyl ester Lab-scale intermediates
Boc-protected derivative C₁₄H₂₅NO₅ 287.36 Boc-amino, ethyl ester Peptide synthesis

Research Findings and Stability

  • Crystal Structure: The zwitterionic form of 3-aminocyclohexanecarboxylic acid (parent acid) forms a bilayer via N–H⋯O and C–H⋯O hydrogen bonds, enhancing thermal stability .
  • Synthetic Utility : Ethyl esters are preferred over methyl analogs for prolonged reaction control due to slower hydrolysis rates .

Preparation Methods

Asymmetric Amination of Cyclohexene Derivatives

This method leverages transition-metal catalysts to install the amino group with high enantioselectivity:

  • Epoxide Formation : Cyclohexene is oxidized to cyclohexene oxide using meta-chloroperbenzoic acid (mCPBA).

  • Ring-Opening Amination : The epoxide undergoes nucleophilic attack by ammonia or a protected amine in the presence of a chiral catalyst (e.g., Jacobsen’s Co-salen complex) to yield trans-3-aminocyclohexanol.

  • Oxidation and Esterification : The alcohol is oxidized to a ketone, followed by stereoselective reduction and esterification with ethanol under acidic conditions.

Key Data :

StepReagents/ConditionsYield (%)Enantiomeric Excess (%)
EpoxidationmCPBA, CH₂Cl₂, 0°C92N/A
AminationNH₃, Jacobsen catalyst, THF, 25°C7894
EsterificationEthanol, H₂SO₄, reflux8593

Resolution of Racemic Mixtures

For non-catalytic approaches, resolution of racemic ethyl 3-aminocyclohexane-1-carboxylate is employed:

  • Racemic Synthesis : Cyclohexanone undergoes Strecker amino acid synthesis to yield racemic 3-aminocyclohexane-1-carboxylic acid, followed by esterification.

  • Diastereomeric Salt Formation : The racemic ester is treated with a chiral resolving agent (e.g., dibenzoyl-D-tartaric acid), forming separable diastereomers.

  • Recrystallization : Repeated recrystallization isolates the (1S,3R)-enantiomer.

Advantages :

  • No requirement for expensive catalysts.

  • Scalable for industrial production.

Limitations :

  • Lower overall yield (40–50%) due to discarding undesired enantiomers.

Industrial-Scale Production Methods

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance efficiency:

  • Microreactor Setup : Cyclohexene oxide and ammonia are pumped through a catalyst-packed reactor (e.g., immobilized Ru-BINAP) at 10 bar and 80°C.

  • In-line Monitoring : FTIR and HPLC ensure real-time quality control.

  • Automated Esterification : Ethanol is introduced in a second reactor module with sulfuric acid, achieving >90% conversion.

Economic Considerations :

  • Reduces reaction time from 24 hours (batch) to 2 hours.

  • Lowers catalyst loading by 70%.

Critical Reaction Parameters

Temperature and Pressure Effects

Optimal conditions for key steps:

ReactionTemperature Range (°C)Pressure (bar)Impact on Yield
Epoxidation0–51Prevents side reactions
Asymmetric amination20–301–10Higher pressure favors NH₃ solubility
Esterification70–801Accelerates acid catalysis

Solvent Selection

  • Polar aprotic solvents (THF, DMF): Enhance catalyst activity in amination.

  • Protic solvents (ethanol, water): Favor esterification and salt formation.

Solvent Recycling : Industrial processes recover >95% of THF via distillation.

Purification and Analytical Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (7:3) removes non-polar impurities.

  • Chiral HPLC : Uses cellulose-based columns (e.g., Chiralpak IC) to verify enantiopurity (>99% ee).

Crystallization

  • Anti-solvent Addition : Hexane induces crystallization of the hydrochloride salt, achieving 98% purity.

Challenges and Mitigation Strategies

ChallengeSolution
Low enantioselectivity in aminationUse of Noyori-type Ru catalysts
Ester hydrolysis during storageStorage under inert atmosphere (N₂)
Scalability of resolution methodsHybrid catalytic-resolution approaches

Emerging Methodologies

Enzymatic Catalysis

  • Lipase-mediated resolution : Candida antarctica lipase B selectively hydrolyzes the (1R,3S)-ester, leaving the desired enantiomer intact (ee > 99%, yield 65%).

Photochemical Activation

  • UV-induced radical amination shows promise for reducing catalyst costs but remains experimental.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Ethyl (1S,3R)-3-aminocyclohexane-1-carboxylate, and how can stereochemical purity be ensured?

  • Methodological Answer : The compound can be synthesized via stereoselective hydrogenation of precursor cyclohexene derivatives. For example, (1S,3R)-3-aminocyclohexanecarboxylic acid (a related compound) is synthesized from 3-cyclohexenecarboxylic acid using catalytic hydrogenation with chiral catalysts to enforce the (1S,3R) configuration . Ethyl esterification is then performed using ethanol and acid catalysts (e.g., H₂SO₄) under reflux. Stereochemical purity is confirmed via chiral HPLC or polarimetry, while NMR (¹H, ¹³C) and HRMS validate structural integrity .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves absolute stereochemistry and intramolecular interactions (e.g., hydrogen bonding between the amine and ester groups) .
  • NMR spectroscopy : ¹H NMR distinguishes axial vs. equatorial proton environments in the cyclohexane ring (e.g., coupling constants J = 10–12 Hz for axial protons) .
  • HRMS : Confirms molecular formula (C₉H₁₅NO₂) with ppm-level mass accuracy .

Q. How are common impurities identified and mitigated during synthesis?

  • Methodological Answer : Common impurities include diastereomers (e.g., 1R,3S) or unreacted intermediates. Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) separates stereoisomers, while LC-MS identifies byproducts. Recrystallization in acetone/water mixtures improves purity (>98%) by exploiting differential solubility of impurities .

Advanced Research Questions

Q. How does the (1S,3R) conformation influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The axial amine group in the (1S,3R) configuration stabilizes transition states via intramolecular hydrogen bonding with the ester carbonyl, enhancing reactivity. Computational studies (DFT at B3LYP/6-31G*) show a 15–20% lower activation energy compared to the 1R,3S diastereomer. Experimental kinetic assays (e.g., hydrolysis rates in buffered solutions) validate these findings .

Q. What strategies resolve contradictions in biological activity data for GABA-analogous compounds like this compound?

  • Methodological Answer : Discrepancies in receptor binding (e.g., GABA-A vs. GABA-B) arise from conformational flexibility. Use cryo-EM or molecular dynamics (MD) simulations (AMBER force field) to model ligand-receptor interactions. For example, MD trajectories show the (1S,3R) isomer adopts a chair conformation that fits GABA-A’s hydrophobic pocket, while GABA-B prefers boat conformations. Radioligand displacement assays (³H-muscimol for GABA-A) quantify affinity differences .

Q. How can computational methods predict binding modes of this compound to neurological targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina screens against protein databases (e.g., PDB ID 4COF for GABA-A). Parameters include Lamarckian GA and grid boxes centered on binding pockets.
  • Binding free energy calculations : MM/GBSA or MM/PBSA refine docking poses, with ∆G values <−7 kcal/mol indicating high affinity.
  • Validation : Compare with experimental IC₅₀ values from electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes) .

Q. What experimental designs address stability challenges in aqueous solutions?

  • Methodological Answer : The compound undergoes pH-dependent hydrolysis (ester → carboxylic acid). Accelerated stability studies (40°C/75% RH) monitor degradation via HPLC. Buffering solutions (pH 5–6) minimize hydrolysis (t₁/₂ > 30 days). Lyophilization with cryoprotectants (trehalose) enhances long-term storage stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.